molecular formula C15H12ClFO3 B12514673 Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- CAS No. 819075-22-4

Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-

Katalognummer: B12514673
CAS-Nummer: 819075-22-4
Molekulargewicht: 294.70 g/mol
InChI-Schlüssel: XHGYXXVOUIDRBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-6-fluorophenylmethoxy group and a methoxy group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents. One common method involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . This reaction produces 2-chloro-6-fluorobenzaldehyde, which can then be further reacted with methoxybenzyl alcohol under suitable conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of the chloro and fluoro substituents can enhance the compound’s reactivity and specificity towards certain biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- include:

The uniqueness of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

819075-22-4

Molekularformel

C15H12ClFO3

Molekulargewicht

294.70 g/mol

IUPAC-Name

4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxybenzaldehyde

InChI

InChI=1S/C15H12ClFO3/c1-19-15-7-11(6-5-10(15)8-18)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3

InChI-Schlüssel

XHGYXXVOUIDRBQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.